5-Amino-2-ethoxypyridine
Overview
Description
5-Amino-2-ethoxypyridine: is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a derivative of pyridine, characterized by an amino group at the 5-position and an ethoxy group at the 2-position of the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Amino-2-ethoxypyridine can be synthesized from 2-ethoxy-5-nitropyridine through a reduction reaction . The nitro group is reduced to an amino group using common reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder in acidic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2-ethoxypyridine can undergo oxidation reactions where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound itself is often synthesized through reduction reactions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 5-nitro-2-ethoxypyridine.
Reduction: Formation of this compound from 2-ethoxy-5-nitropyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Amino-2-ethoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules.
Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its derivatives have potential therapeutic applications due to their biological activity.
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-ethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the ethoxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
5-Amino-2-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Amino-5-ethoxypyridine: The positions of the amino and ethoxy groups are reversed.
5-Amino-2-chloropyridine: The ethoxy group is replaced with a chlorine atom.
Uniqueness: 5-Amino-2-ethoxypyridine is unique due to the presence of both an amino and an ethoxy group on the pyridine ring, which provides distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
6-ethoxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIPFCIFZLFXNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199995 | |
Record name | Pyridine, 5-amino-2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52025-34-0 | |
Record name | 6-Ethoxypyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52025-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 5-amino-2-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 5-amino-2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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